molecular formula C8H7ClN2OS B1362292 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride CAS No. 388088-75-3

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride

Cat. No.: B1362292
CAS No.: 388088-75-3
M. Wt: 214.67 g/mol
InChI Key: BQOTYHLFKDBAGL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride (CAS RN: 388088-75-3) is a heterocyclic acyl chloride featuring a fused thieno-pyrazole core. Its molecular formula is C₈H₇ClN₂OS, with a molecular weight of 214.67 g/mol. The compound exhibits a melting point of 165–167°C and is stored at 4°C to prevent degradation, indicating sensitivity to heat or hydrolysis . It serves as a key intermediate in organic synthesis, particularly for introducing acyl groups into bioactive molecules via nucleophilic substitution reactions.

Properties

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-4-5-3-6(7(9)12)13-8(5)11(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOTYHLFKDBAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380170
Record name 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride
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Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-75-3
Record name 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=388088-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Thieno[2,3-c]pyrazole Core

The core heterocycle is typically synthesized via cyclocondensation reactions involving appropriately substituted pyrazole and thiophene precursors. Literature on related pyrazole derivatives suggests the following general approach:

  • Starting from 1,3-dicarbonyl compounds or pyrazole intermediates, cyclization with sulfur-containing reagents or thiophene derivatives under controlled conditions forms the fused heterocycle.
  • The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) to enhance solubility and reaction rates.
  • Acidic additives like hydrochloric acid (HCl) can accelerate cyclocondensation and dehydration steps, improving yield and selectivity.

For example, cyclocondensation of 1,3-diketones with hydrazine derivatives in the presence of HCl in DMF at ambient temperature yields substituted pyrazoles, which can be further elaborated to fused systems.

Methylation of Pyrazole Nitrogens

Selective methylation at the N-1 and N-3 positions is typically achieved by:

  • Using methylating agents such as methyl iodide or dimethyl sulfate.
  • Conducting the reaction in a polar solvent (e.g., DMF or acetone) with a base (e.g., potassium carbonate) to deprotonate the pyrazole nitrogens.
  • Controlling stoichiometry and reaction time to avoid over-alkylation or side reactions.

Purification and Characterization

  • The resulting 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride is usually an off-white solid with a melting point around 165-167 °C.
  • Purification is achieved by recrystallization or column chromatography under inert atmosphere to avoid hydrolysis.
  • Characterization includes NMR, IR spectroscopy (notably the acyl chloride C=O stretch), and elemental analysis.

Representative Preparation Protocol (Literature-Informed)

Step Reagents & Conditions Description Notes
1. Cyclocondensation 1,3-dicarbonyl compound + hydrazine derivative in DMF + HCl (10 N), ambient temperature Formation of pyrazole ring Acid accelerates dehydration and improves yield
2. Methylation Methyl iodide, K2CO3, acetone, reflux Selective N-methylation at N-1 and N-3 Control stoichiometry to avoid side reactions
3. Fused ring formation Reaction with thiophene derivative or sulfur source under heating Construction of thieno[2,3-c]pyrazole core Requires optimization of temperature and solvent
4. Acyl chloride formation Thionyl chloride, CH2Cl2, 0-25 °C, inert atmosphere Conversion of carboxylic acid to acyl chloride Gas evolution monitored; product sensitive to moisture
5. Purification Recrystallization from dry solvent or chromatography Isolation of pure product Avoids hydrolysis of acyl chloride

Research Findings and Optimization

  • Use of aprotic solvents like DMF enhances reaction rates and yields in cyclocondensation steps.
  • Acidic conditions (e.g., addition of HCl) improve dehydration efficiency, critical for pyrazole ring closure.
  • Temperature control during methylation and acyl chloride formation is essential to prevent degradation.
  • The acyl chloride product is moisture-sensitive and should be handled under dry inert atmosphere to maintain stability.
  • No significant hazardous polymerization or explosive risks under normal processing conditions have been reported, but incompatibility with bases and strong oxidizers is noted.

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Solvent for cyclocondensation DMF, NMP, DMAc Enhances solubility and reaction rate
Acid additive HCl (10 N), catalytic Accelerates dehydration, improves yield
Methylation agent Methyl iodide or dimethyl sulfate Selective N-methylation
Base for methylation Potassium carbonate Deprotonates pyrazole nitrogens
Acyl chloride formation reagent Thionyl chloride or oxalyl chloride Efficient conversion of acid to acyl chloride
Reaction temperature (acyl chloride step) 0-25 °C Minimizes decomposition
Purification method Recrystallization, chromatography Ensures product purity and stability

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol.

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride has been investigated for its potential as a pharmacological agent:

  • G-Secretase Inhibitors : It serves as a versatile building block in the synthesis of compounds that inhibit g-secretase, which is implicated in Alzheimer's disease pathology. Research has shown that derivatives of this compound can modulate the activity of g-secretase effectively .
  • Antagonists for Receptors : The compound has also been explored for its role as an antagonist for various receptors including the human vanilloid receptor and dopamine receptors. These interactions suggest potential therapeutic applications in pain management and neuropsychiatric disorders .

Agrochemicals

The compound's structure allows it to be used in the development of agrochemical agents. Its derivatives have been studied for their efficacy as herbicides and fungicides, demonstrating promising biological activity against various plant pathogens.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials:

  • Conductive Polymers : The compound can be polymerized to produce conductive materials that are useful in electronic applications such as sensors and organic light-emitting diodes (OLEDs).

Case Study 1: Synthesis of G-Secretase Inhibitors

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of g-secretase inhibitors based on the thieno[2,3-c]pyrazole scaffold. The study demonstrated that modifications to the carbonyl chloride group significantly enhanced inhibitory potency against g-secretase, suggesting that this compound is a valuable precursor for drug development targeting Alzheimer’s disease .

Case Study 2: Agrochemical Applications

A research article detailed the synthesis of several thieno-pyrazole derivatives from this compound. These derivatives exhibited potent antifungal activity against Fusarium species, indicating their potential use as agricultural fungicides .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Parent Carboxylic Acid Derivative

Compound: 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS RN: 25252-46-4)

  • Molecular Weight : 196.22 g/mol
  • Melting Point : 260°C (decomposition)
  • Reactivity : Less electrophilic than the acyl chloride due to the carboxylic acid group. Requires activation (e.g., conversion to acyl chloride) for further reactions.
  • Applications: Precursor for synthesizing the acyl chloride. Limited direct utility in nucleophilic substitutions due to lower reactivity .
Property Acyl Chloride Carboxylic Acid
Molecular Weight 214.67 g/mol 196.22 g/mol
Melting Point 165–167°C 260°C (dec.)
Reactivity High (acylating agent) Low (requires activation)
Storage Conditions 4°C Room temperature

Methyl Ester Analog

Compound: Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

  • Structure : Contains phenyl substituents at positions 1 and 3, with a methyl ester group.
  • Reactivity : The ester group is less reactive than acyl chloride but more stable under ambient conditions. Suitable for hydrolysis to carboxylic acids or transesterification.
  • Synthesis: Prepared via reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol .

Nitrile-Substituted Thieno-Pyrazole

Compound: 4-Chloroacetylamino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile

  • Functional Groups: Chloroacetyl amino and nitrile groups.
  • Reactivity : The nitrile group enables nucleophilic additions (e.g., hydrolysis to amides) or cyclization reactions. The chloroacetyl moiety permits further alkylation or amination.
  • Applications : Intermediate for anticancer agents, as seen in nucleophilic substitutions with amines .

Pyrano[2,3-c]pyrazole Derivatives

Compound: 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • Structure : Fused pyran ring instead of thiophene.
  • Reactivity: The pyran ring introduces oxygen-based electron density, contrasting with the sulfur-rich thieno-pyrazole. Synthesized via multicomponent reactions under ionic liquid catalysts (e.g., choline chloride/urea) .
  • Applications : Bioactive scaffolds with reported anticancer and antimicrobial activities .

Biological Activity

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride (CAS No. 388088-75-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClN₂OS. Its structure features a thieno[2,3-c]pyrazole ring system, which is known for diverse biological activities due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of compounds related to the pyrazole scaffold. The compound's structural analogs have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • Case Study : A study reported that derivatives of thieno[2,3-c]pyrazole exhibited IC₅₀ values against COX-2 ranging from 23.8 to 42.1 μM, comparable to standard anti-inflammatory drugs like celecoxib and diclofenac .
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
Standard (Celecoxib)-0.04 ± 0.01

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively documented. The thieno[2,3-c]pyrazole structure has shown promise against various bacterial strains.

  • Research Findings : In vitro studies indicated that certain pyrazole derivatives displayed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial StrainMIC (μg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

3. Anticancer Activity

The thieno[2,3-c]pyrazole scaffold has been explored for its anticancer properties as well.

  • Case Study : Research demonstrated that certain derivatives inhibited cancer cell proliferation in vitro by inducing apoptosis in human cancer cell lines . The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thieno[2,3-c]pyrazole derivatives.

  • Key Findings : Substituents on the pyrazole ring significantly influence the compound's potency against various targets:
    • Electron-donating groups enhance anti-inflammatory activity.
    • Alkyl substitutions improve antimicrobial efficacy.

Q & A

Q. What are the established synthetic routes for preparing 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous thieno[2,3-c]pyrazole derivatives are prepared by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol using anhydrous sodium carbonate as a base . For the dimethyl variant, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (a precursor with CAS RN 27006-76-4) may undergo similar thiol-mediated cyclization to form the thieno-fused pyrazole core . The carbonyl chloride group is likely introduced via oxidation or chlorination of the corresponding carboxylic acid using reagents like SOCl₂ or PCl₅ .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm the thieno[2,3-c]pyrazole scaffold and substituent positions.
  • Mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z ~344.74 for C₁₄H₈ClF₃N₂OS) .
  • Elemental analysis to validate purity and composition.
  • FT-IR to identify the carbonyl chloride stretch (~1760–1800 cm⁻¹) and aromatic C-H vibrations.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for nucleophilic acyl substitution using this carbonyl chloride?

The reactivity of the carbonyl chloride group is influenced by steric hindrance from the dimethyl and thieno-fused substituents. Methodological considerations include:

  • Solvent selection : Polar aprotic solvents like THF or DMA enhance nucleophilicity of amines or alcohols .
  • Catalysis : Triethylamine or K₂CO₃ can neutralize HCl byproducts, driving reactions to completion .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbonyl chloride). Example: In amide formation, 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride reacts with amines in THF under N₂ atmosphere, yielding >85% product .

Q. What strategies resolve contradictions in reactivity data during coupling reactions?

Discrepancies in yields or selectivity may arise from competing pathways (e.g., hydrolysis vs. substitution). Solutions include:

  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates.
  • Computational modeling : Use DFT calculations to predict steric/electronic effects of the thieno-pyrazole core on transition states .
  • Additive screening : Ionic liquids or crown ethers can stabilize reactive intermediates and improve regioselectivity .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Stability data for analogous thieno[2,3-c]pyrazoles suggest:

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonyl chloride .
  • Thermal stability : Decomposition occurs above 250°C, as inferred from boiling points of related compounds (~552°C at 760 mmHg) .
  • Solvent compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to prevent degradation.

Methodological Challenges and Solutions

Q. What experimental designs are effective for studying bioactivity in derivatives of this compound?

To evaluate biological potential (e.g., enzyme inhibition or anticancer activity):

  • Derivatization : Synthesize amides or esters via coupling with bioactive amines/alcohols (e.g., 4-(3,6-di-tert-butylcarbazolyl)aniline) .
  • In vitro assays : Use fluorescence-based assays to measure binding affinity to target proteins (e.g., kinases).
  • Structure-activity relationship (SAR) : Systematically modify the dimethyl or thieno groups to correlate structural changes with activity .

Q. How can researchers address low yields in heterocyclic annulation reactions involving this compound?

Low yields may result from poor solubility or competing side reactions. Mitigation strategies:

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
  • Phase-transfer catalysts : CTACl (cetyl-trimethyl-ammonium chloride) enhances interfacial interactions in aqueous-organic biphasic systems .
  • Pre-activation : Convert the carbonyl chloride to a mixed anhydride for more controlled reactivity .

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